molecular formula C34H38FeP2 B8807983 cyclopentyl(diphenyl)phosphane;iron

cyclopentyl(diphenyl)phosphane;iron

Cat. No.: B8807983
M. Wt: 564.5 g/mol
InChI Key: ZIEQNLQJWACVCA-UHFFFAOYSA-N
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Description

Cyclopentyl(diphenyl)phosphane;iron is an organometallic compound featuring an iron center coordinated to cyclopentyl(diphenyl)phosphane ligands. The molecular formula for a representative complex is C₃₂H₃₄FeP₂ (molar mass: 536.42 g/mol), as described in . The compound is synthesized via complex routes involving reactions of metallocyclolithium intermediates with bromobenzene or haloalkanes, often requiring inert conditions due to air sensitivity . Storage recommendations specify keeping the compound under nitrogen or argon at 2–8°C to prevent decomposition .

Structurally, the iron atom is sandwiched between cyclopentadienyl (Cp) rings, with phosphane ligands providing electron-rich coordination sites. This architecture is critical for catalytic and biological applications, such as anticancer activity, as observed in related iron-cyclopentadienyl systems .

Properties

Molecular Formula

C34H38FeP2

Molecular Weight

564.5 g/mol

IUPAC Name

cyclopentyl(diphenyl)phosphane;iron

InChI

InChI=1S/2C17H19P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*1-6,9-12,17H,7-8,13-14H2;

InChI Key

ZIEQNLQJWACVCA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe]

Origin of Product

United States

Preparation Methods

1,1’-Bis(diphenylphosphino)ferrocene can be prepared by treating dilithioferrocene with chlorodiphenylphosphine . The reaction is as follows:

Fe(C5H4Li)2+2ClPPh2Fe(C5H4PPh2)2+2LiCl\text{Fe(C}_5\text{H}_4\text{Li)}_2 + 2 \text{ClPPh}_2 \rightarrow \text{Fe(C}_5\text{H}_4\text{PPh}_2\text{)}_2 + 2 \text{LiCl} Fe(C5​H4​Li)2​+2ClPPh2​→Fe(C5​H4​PPh2​)2​+2LiCl

The dilithiation of ferrocene is easily achieved with n-butyllithium in the presence of TMEDA . This compound is also commercially available .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Selected Iron and Gold Phosphane Complexes
Compound Metal Center Ligands Molar Mass (g/mol) Key Properties Reference
Cyclopentyl(diphenyl)phosphane;iron Fe(II) Cyclopentyl(diphenyl)phosphane 536.42 Air-sensitive, anticancer potential
[Fe(η⁵-Cp)(CO)(PPh₃)(aminobenzonitrile)]⁺ Fe(II) Triphenylphosphane (PPh₃) ~650 (estimated) Higher water solubility, cytotoxic
Azole/phosphane gold(I) compounds Au(I) Triphenylphosphane, azoles ~600–700 IC₅₀: 3.46 µM (MDA-MB-231 cells)
DPPF-PdCl₂ (1,1′-Bis(diphenylphosphino)ferrocene-Pd) Pd(II) DPPF ligand 816.64 Catalytic applications

Key Observations:

  • Ligand Effects: Triphenylphosphane (PPh₃) in iron complexes enhances water solubility and cytotoxicity compared to bulkier ligands like dppe (diphenylphosphinoethane). For example, [Fe(η⁵-Cp)(CO)(PPh₃)(aminobenzonitrile)]⁺ showed superior activity against HeLa cells .
  • Metal Center: Gold(I) phosphane compounds (e.g., 4,5-dicyano-imidazolate-Au-PPh₃) exhibit distinct mechanisms, targeting enzymes like dihydrofolate reductase (DHFR) and thioredoxin reductase (TrxR) with IC₅₀ values in the low micromolar range . In contrast, iron analogs may leverage redox activity for cytotoxicity .
Table 2: Cytotoxicity Data for Selected Compounds
Compound Cell Line IC₅₀ (µM) Key Targets Reference
This compound analogs SW480 (CRC) ~5–10 Colony formation inhibition
Gold(I)-PPh₃-azole MDA-MB-231 (BC) 3.46 DHFR, TrxR
Ru(II)-cyclopentadienyl MDA-MB-231 (BC) Comparable Undisclosed

Key Findings:

  • Iron(II)-cyclopentadienyl compounds demonstrate promising activity against colorectal (SW480) and breast (MDA-MB-231) cancer cells, with IC₅₀ values competitive with ruthenium analogs .
  • Gold(I) compounds show stronger enzyme inhibition (e.g., 37–49% residual TrxR activity), whereas iron compounds may act via non-enzymatic pathways, such as redox cycling .

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